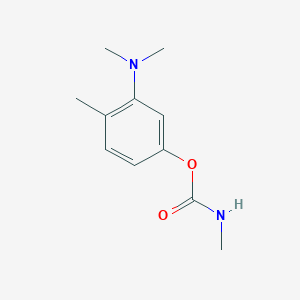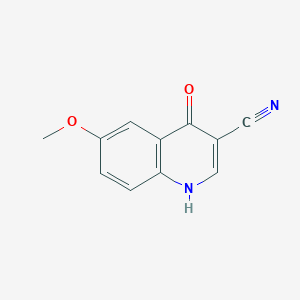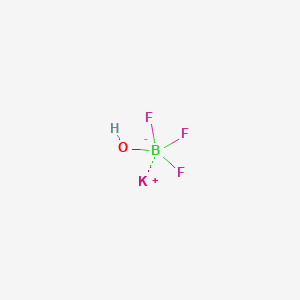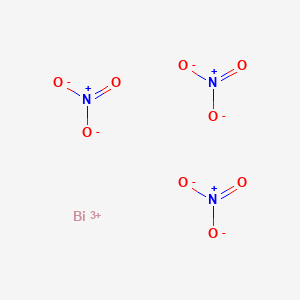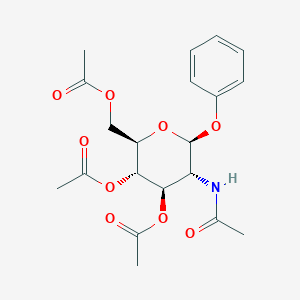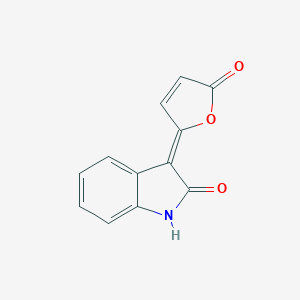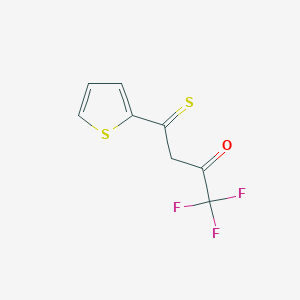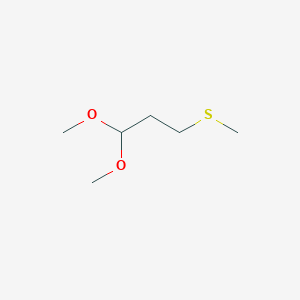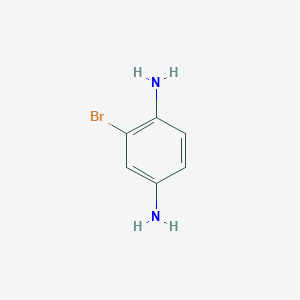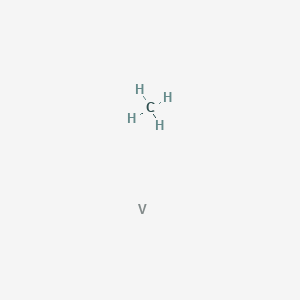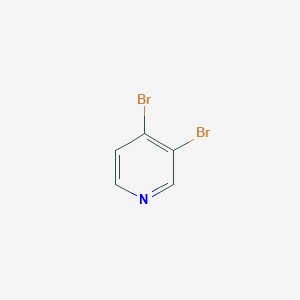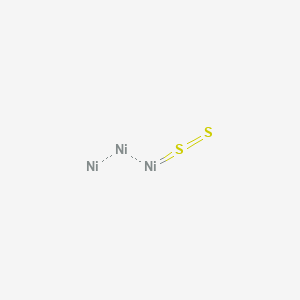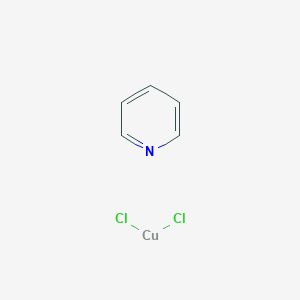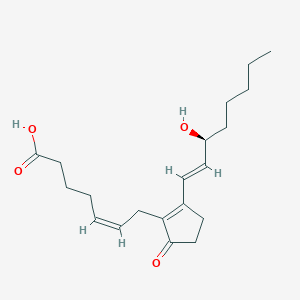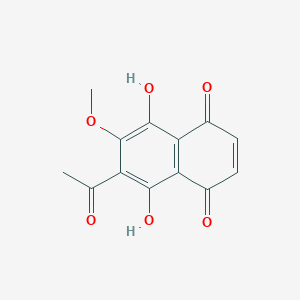
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential use in various research applications.
Mechanism Of Action
Juglone exerts its effects through various mechanisms of action. In cancer cells, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In bacteria and fungi, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins, which can lead to various physiological effects.
Biochemical And Physiological Effects
Juglone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have anti-diabetic effects by regulating blood glucose levels and improving insulin sensitivity.
Advantages And Limitations For Lab Experiments
Juglone has several advantages for lab experiments, including its low cost and availability, as well as its ability to selectively target cancer cells and microorganisms. However, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, including its potential use in combination with other compounds for cancer treatment, its use in the development of new antibiotics, and its potential as a therapeutic agent for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione and its potential side effects.
In conclusion, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione is a natural compound with potential applications in various fields of research. Its unique properties and mechanisms of action make it a promising candidate for further study and development.
Synthesis Methods
Juglone can be synthesized from the natural compound lawsone, which is found in the leaves of the henna plant. The synthesis process involves the oxidation of lawsone using potassium permanganate, followed by acetylation using acetic anhydride. The resulting product is 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, which can be purified through recrystallization.
Scientific Research Applications
Juglone has been studied for its potential use in various research applications, including cancer research, microbiology, and biochemistry. In cancer research, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In microbiology, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have antimicrobial properties against various bacteria and fungi. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been studied for its ability to inhibit certain enzymes and proteins, such as topoisomerase and NF-kappaB.
properties
CAS RN |
14090-55-2 |
|---|---|
Product Name |
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione |
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
2-acetyl-5,8-dihydroxy-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O6/c1-5(14)8-11(17)9-6(15)3-4-7(16)10(9)12(18)13(8)19-2/h3-4,15-16H,1-2H3 |
InChI Key |
XDOHJQBNFKUNBJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
SMILES |
CC(=O)C1=C(C(=O)C2=C(C=CC(=C2C1=O)O)O)OC |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
synonyms |
2-Acetyl-5,8-dihydroxy-3-methoxy-1,4-naphthoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



